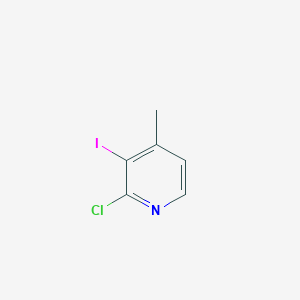

2-Chloro-3-iodo-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXCPWVRUTYWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668235 | |

| Record name | 2-Chloro-3-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926922-28-3 | |

| Record name | 2-Chloro-3-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3-iodo-4-methylpyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-chloro-3-iodo-4-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, provide a validated synthetic protocol, explore its nuanced reactivity, and contextualize its application with authoritative examples from contemporary pharmaceutical research.

Core Physicochemical & Structural Data

This compound, also known as 2-chloro-3-iodo-4-picoline, is a trifunctionalized pyridine ring, making it a highly versatile intermediate in organic synthesis. The presence of three distinct functional groups—a chloro group, an iodo group, and a methyl group—on the pyridine scaffold allows for precise, regioselective modifications, a critical feature for the construction of complex molecular architectures.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 253.47 g/mol | [1][2] |

| Molecular Formula | C₆H₅ClIN | [1][2] |

| CAS Number | 153034-88-9 | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 104 - 108 °C | [1] |

| Synonyms | 2-Chloro-3-iodo-4-picoline | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of multi-substituted pyridines requires a robust and regioselective strategy. A common and effective method for introducing an iodo group onto an electron-rich aromatic ring, such as a pyridine, is through the Sandmeyer reaction. This classic transformation involves the diazotization of a primary aromatic amine, followed by substitution of the resulting diazonium salt with an iodide source.

The causality for selecting this pathway is twofold:

-

Precursor Availability: The requisite starting material, 2-chloro-3-amino-4-methylpyridine, is commercially available or can be synthesized through established routes, such as the reduction of a corresponding nitro-pyridine precursor[3].

-

Reaction Reliability: The Sandmeyer reaction is a well-established, high-yielding transformation that offers excellent regiochemical control, ensuring the iodo group is installed specifically at the 3-position.

Below is a detailed, step-by-step protocol adapted from established procedures for analogous compounds[4].

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

-

2-Chloro-3-amino-4-methylpyridine

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Dichloromethane (CH₂Cl₂)

-

10 M Sodium Hydroxide (NaOH)

-

Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Diazonium Salt Formation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-3-amino-4-methylpyridine (1.0 eq) in concentrated hydrochloric acid (approx. 8 mL per gram of starting material). Cool the resulting solution to -15 °C using an acetone/dry ice bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.5 eq in 20 mL H₂O per gram of starting material) dropwise, ensuring the internal temperature is maintained below -10 °C throughout the addition.

-

Upon completion of the addition, stir the reaction mixture at -10 °C for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

-

Iodide Substitution: In a separate flask, prepare a solution of potassium iodide (3.0 eq) in deionized water (20 mL per gram of starting material).

-

Add the potassium iodide solution dropwise to the cold diazonium salt solution. It is critical to maintain the internal temperature below -5 °C during this addition to control the decomposition of the diazonium salt.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of 10 M NaOH solution until the pH of the mixture is approximately 11.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude residue can be purified by column chromatography on silica gel to yield this compound as a solid.

Chemical Reactivity & Mechanistic Insights: The Power of Orthogonal Halogens

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This difference is expertly exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for sequential and site-selective functionalization.

Mechanism of Selective Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base[5]. The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond. This step is rate-determining and occurs much more readily with the C-I bond than the C-Cl bond[5].

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

This reactivity difference enables a powerful synthetic strategy: a first Suzuki-Miyaura coupling can be performed selectively at the 3-position (C-I bond), leaving the chloro group at the 2-position untouched for a subsequent, different cross-coupling reaction under more forcing conditions. This "one-pot" or sequential approach is highly efficient for building molecular complexity.

Application in Drug Discovery: Intermediate for a PI3K Inhibitor

The 2,3,4-trisubstituted pyridine motif is a privileged scaffold in medicinal chemistry. A prime example of the utility of halogenated pyridine intermediates is in the synthesis of complex pharmaceutical agents. For instance, a closely related synthetic strategy is employed in the development of GDC-0032, a potent and selective PI3K (phosphoinositide 3-kinase) inhibitor investigated for cancer therapy[6]. The synthesis of such complex molecules often relies on the sequential, controlled introduction of different aryl groups onto a core heterocycle, a strategy enabled by building blocks like this compound[6].

The ability to first couple a pyrazole moiety at the more reactive C-I or C-Br position, followed by a second coupling to construct a complex side chain at the C-Cl position, demonstrates the practical power of this building block in constructing molecules with precise three-dimensional structures required for potent and selective biological activity.

Spectroscopic Characterization (Predicted)

For a compound to be used reliably in a multi-step synthesis, its identity and purity must be unequivocally confirmed. Below are the predicted spectroscopic signatures for this compound.

-

¹H NMR (Proton NMR): The spectrum is expected to show two signals in the aromatic region and one in the aliphatic region.

-

The two pyridine protons at the 5- and 6-positions will appear as doublets due to coupling with each other. The H6 proton, being adjacent to the nitrogen, will be the most downfield signal.

-

The methyl protons at the 4-position will appear as a singlet, typically in the range of 2.2-2.5 ppm.

-

-

¹³C NMR (Carbon NMR): The spectrum should display six distinct signals corresponding to the six carbon atoms of the molecule. The carbon atom bonded to the iodine (C3) and the carbon atom bonded to the chlorine (C2) will have characteristic chemical shifts influenced by the electronegativity and heavy-atom effect of the halogens.

-

Mass Spectrometry (MS): The mass spectrum will show a distinct molecular ion (M⁺) peak. A key feature will be the isotopic pattern for chlorine: an (M)⁺ peak and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Safety, Handling, and Storage

As with any halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazards: Based on data for analogous compounds, it is expected to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage and respiratory irritation[7].

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is listed as being light and air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of this compound, highlighting its strategic importance in synthetic and medicinal chemistry. Its unique combination of functional groups, coupled with their differential reactivity, ensures its continued value as a versatile building block for the discovery and development of novel chemical entities.

References

- Chapman, J. et al. (1980). Journal of the Chemical Society, Perkin Transactions 1, 2398-2404.

-

Chem-Impex International. 2-Chloro-4-iodo-3-methylpyridine.[Link]

- Hargrave, K. D. et al. (1991). Journal of Medicinal Chemistry, 34, 2231.

-

Eureka | Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine.[Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.[Link]

- Google Patents.Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- Al-Masum, M., & El-Sayed, E. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(6), 8447–8457.

- Google Patents.Process for making 3-amino-2-chloro-4-methylpyridine.

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[Link]

- Google Patents.

-

PubChem. Process for making benzoxazepin compounds - Patent US-9303043-B2.[Link]

-

PubChem. 2-Chloro-3,4-dimethylpyridine.[Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Process for making benzoxazepin compounds - Patent US-9303043-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

Stability and Storage of 2-Chloro-3-iodo-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-iodo-4-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a methyl group on the pyridine ring, makes it a versatile reagent for the introduction of this scaffold into more complex molecules. The presence of two different halogen atoms at ortho and meta positions to the nitrogen atom, along with the activating methyl group, allows for selective functionalization through various cross-coupling reactions. Given its utility in the synthesis of potentially bioactive compounds, a thorough understanding of its stability and proper storage is paramount to ensure its integrity and the reproducibility of experimental results.

This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and store this compound effectively, thereby preserving its quality and ensuring the reliability of its use in sensitive synthetic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding its behavior and for implementing appropriate handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClIN | [1] |

| Molecular Weight | 253.47 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in methanol |

Stability Profile and Potential Degradation Pathways

The primary modes of degradation for halogenated pyridines often involve nucleophilic substitution, reduction, or decomposition under harsh conditions. The iodine atom is generally more labile than the chlorine atom and can be susceptible to deiodination, especially in the presence of reducing agents or certain metals. The pyridine ring itself can be susceptible to oxidation or reduction under extreme conditions.

Below is a diagram illustrating a hypothetical degradation pathway for this compound. This pathway is based on general principles of organic chemistry and the known reactivity of similar compounds.

Caption: Hypothetical degradation pathways of this compound.

Causality Behind Potential Degradation:

-

Reductive Dehalogenation: The carbon-halogen bonds can be cleaved under reducing conditions. The carbon-iodine bond is weaker than the carbon-chlorine bond, making reductive deiodination a more likely initial degradation step. This could be initiated by various reducing agents or even trace metals.

-

Nucleophilic Substitution: While not depicted in the simplified diagram, the halogen atoms can be displaced by nucleophiles. The positions of the halogens on the pyridine ring influence their reactivity towards nucleophilic attack.

-

Photodegradation: Halogenated aromatic compounds can be sensitive to light, which can induce homolytic cleavage of the carbon-halogen bond, leading to radical-mediated degradation pathways.

Given these potential degradation routes, it is crucial to store this compound under conditions that minimize exposure to light and reducing environments.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, adherence to proper storage and handling protocols is essential. The following recommendations are based on safety data sheets and general best practices for handling chemical reagents.

Storage Conditions

The recommended storage conditions are summarized in the table below:

| Parameter | Recommendation | Rationale | Source |

| Temperature | Cool place | To minimize the rate of potential thermal decomposition. | [2][3] |

| Atmosphere | Dry, well-ventilated area | To prevent hydrolysis and reactions with atmospheric moisture. A well-ventilated area is crucial for safety. | [2][3] |

| Container | Tightly closed container | To prevent exposure to air and moisture, and to avoid sublimation if the compound is volatile. | [2][3][4] |

| Light | In a dark place (recommended) | To prevent potential photodegradation. | |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong bases | To avoid chemical reactions that could degrade the compound or create hazardous situations. |

Handling Protocol

The following step-by-step protocol should be followed when handling this compound in a laboratory setting.

Caption: Standard protocol for handling this compound.

Self-Validating System for Protocols:

The integrity of this handling protocol is maintained by a system of checks and balances. Working in a fume hood (Step 2) validates the safety of handling a potentially volatile or dusty solid. Allowing the container to equilibrate to room temperature before opening (Step 3) prevents condensation of atmospheric moisture onto the cold compound, which could lead to hydrolysis. Promptly resealing the container (Step 5) is a critical step to ensure the long-term stability of the remaining stock by minimizing its exposure to the atmosphere.

Safety Information

This compound is a chemical that requires careful handling. Based on available safety data, it is harmful if swallowed and causes skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4] Therefore, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area such as a chemical fume hood.[3][4] In case of exposure, it is important to follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. By understanding its chemical properties, potential degradation pathways, and adhering to the recommended storage and handling protocols, scientists can ensure the quality and reliability of this important synthetic intermediate. The key to maintaining its integrity lies in minimizing its exposure to adverse conditions such as moisture, light, and incompatible chemicals.

References

Sources

Introduction: The Strategic Importance of 2-Chloro-3-iodo-4-methylpyridine

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-3-iodo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a strategically substituted heterocyclic compound that has emerged as a valuable building block in modern organic synthesis. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the pyridine scaffold is a common motif in biologically active molecules.[1][2][3] The thoughtful arrangement of a chloro, an iodo, and a methyl group on the pyridine ring bestows upon it a unique and highly desirable reactivity profile. This guide will provide an in-depth exploration of the chemical behavior of this compound, with a focus on its reactivity in key cross-coupling reactions and its overall stability.

The core of this molecule's utility lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (such as palladium) compared to the more robust carbon-chlorine bond. This predictable chemoselectivity allows for the sequential and site-selective introduction of different functionalities, making it a powerful tool for the construction of complex molecular architectures.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, often starting from readily available precursors. A representative synthetic approach involves the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type iodination.

A plausible synthetic route can be envisioned starting from 2-chloro-3-amino-4-methylpyridine. The synthesis of this precursor has been documented and involves the condensation of 2-cyanoacetamide with 4,4-dimethoxy-2-butanone, followed by cyclization, chlorination, and a Hofmann rearrangement.[4]

The subsequent conversion of the amino group to an iodo group can be accomplished via diazotization with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of an iodide salt (e.g., potassium iodide).[5] Careful control of the reaction temperature during diazotization is crucial to prevent the formation of unwanted byproducts.

Reactivity and Key Transformations

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-Cl bonds allows for selective functionalization at the 3-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[6][7] In the case of this compound, this reaction proceeds selectively at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: A palladium(0) complex inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.[8]

-

Transmetalation: The organic group from an organoboron reagent (such as a boronic acid or ester) is transferred to the palladium(II) center, a process that is typically facilitated by a base.[8][9]

-

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).

-

Add a base, for example, powdered potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-methyl-3-phenylpyridine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities.[10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12] As with the Suzuki coupling, the reaction with this compound occurs selectively at the more reactive C-I bond.

Mechanism: The Sonogashira coupling proceeds through two interconnected catalytic cycles:

-

Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.[11]

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then participates in the transmetalation step with the palladium(II) intermediate.[11]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv), and a copper(I) co-catalyst like CuI (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

-

Add phenylacetylene (1.1 equiv) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield 2-chloro-4-methyl-3-(phenylethynyl)pyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction can be used to couple this compound with a variety of amines. While the C-I bond is generally more reactive, under certain conditions, coupling at the C-Cl bond can also be achieved, particularly with the use of specialized ligands. For selective amination at the 3-position, milder conditions are typically employed.

Mechanism: The catalytic cycle for the Buchwald-Hartwig amination involves:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[13]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines Using 2-Chloro-3-iodo-4-methylpyridine

Abstract

Substituted pyridines are fundamental scaffolds in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] The strategic functionalization of the pyridine ring is therefore a critical endeavor in drug discovery and development. This document provides a detailed guide to the synthetic utility of 2-chloro-3-iodo-4-methylpyridine, a versatile and highly valuable building block. The differential reactivity of the chloro and iodo substituents allows for a range of selective, high-yielding transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Herein, we present the underlying chemical principles, detailed experimental protocols, and expert insights to empower researchers in the efficient synthesis of diverse pyridine libraries.

Introduction: The Power of Differentiated Halogen Reactivity

The pyridine nucleus is a privileged structure in drug design, imparting favorable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs).[1][2][3] The ability to precisely install various substituents around this core is paramount. This compound offers a distinct advantage due to the orthogonal reactivity of its two halogen atoms.

The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This inherent difference is the cornerstone of its synthetic utility, allowing for selective activation of the C3 position in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such transformations is I > Br > Cl.[4] Consequently, reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination can be directed with high fidelity to the 3-position, leaving the C2-chloro group intact for subsequent functionalization.

This sequential approach enables the synthesis of complex, multi-substituted pyridines from a single, readily accessible starting material.[5]

Strategic Overview: Synthetic Pathways

The primary synthetic routes leveraging this compound are depicted below. The choice of pathway is dictated by the desired final substitution pattern.

Caption: Synthetic pathways from this compound.

Detailed Protocols and Mechanistic Insights

Palladium-Catalyzed Cross-Coupling at the C3-Position

The enhanced reactivity of the C-I bond makes it the prime site for palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

3.1.1. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups.[6][8][9]

-

Causality: The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the C-I bond, which is kinetically favored over the stronger C-Cl bond.[7] The choice of ligand is crucial for stabilizing the palladium center and facilitating the subsequent steps.[10] A base is required to activate the boronic acid for transmetalation.[6][10]

Protocol: Synthesis of 2-Chloro-4-methyl-3-phenylpyridine

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

-

Procedure: a. To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate. b. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. c. Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be sparged with the inert gas for 15-20 minutes to ensure anaerobic conditions. d. Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. f. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. g. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki Coupling Scope

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-4-methyl-3-phenylpyridine | 92 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-(4-methoxyphenyl)-4-methylpyridine | 88 |

| 3 | 3-Thienylboronic acid | 2-Chloro-4-methyl-3-(thiophen-3-yl)pyridine | 85 |

3.1.2. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is a highly efficient method for the synthesis of aryl-alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst.[11][12][13]

-

Causality: The palladium catalyst activates the C-I bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[12]

Protocol: Synthesis of 2-Chloro-4-methyl-3-(phenylethynyl)pyridine

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

-

Procedure: a. In a Schlenk flask under an inert atmosphere, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in a mixture of THF and triethylamine. b. Add phenylacetylene dropwise to the stirred solution. c. Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC or GC-MS). d. Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF. e. Concentrate the filtrate and purify the residue by flash chromatography.

3.1.3. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide range of arylamines.[14][15]

-

Causality: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[14][15] The choice of ligand is critical and often depends on the nature of the amine coupling partner. Sterically hindered biarylphosphine ligands are commonly employed to promote the reductive elimination step.[15][16]

Protocol: Synthesis of N-Benzyl-2-chloro-4-methylpyridin-3-amine

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene

-

-

Procedure: a. To a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a reaction vessel. b. Add toluene, followed by this compound and benzylamine. c. Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring. d. Monitor the reaction's progress. Upon completion, cool to ambient temperature. e. Dilute with an organic solvent like ether or ethyl acetate and filter through Celite. f. Wash the filtrate with water, dry the organic phase, and concentrate. Purify by chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-position of the pyridine ring is electron-deficient due to the inductive effect of the nitrogen atom, making it susceptible to nucleophilic attack, especially when a good leaving group like chlorine is present.[3][17]

-

Causality: The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted.[18] The rate of reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate. Generally, SNAr reactions on halopyridines are faster with more electronegative halogens (F > Cl).[17] However, the chloro group on this compound can be displaced under appropriate conditions, particularly with strong nucleophiles or at elevated temperatures.[19]

Protocol: Synthesis of 3-Iodo-4-methyl-2-(phenylthio)pyridine

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Dimethylformamide (DMF)

-

-

Procedure: a. To a solution of thiophenol in DMF, add potassium carbonate and stir for 15 minutes at room temperature. b. Add this compound to the mixture. c. Heat the reaction to 80-100 °C and monitor its progress. d. After completion, pour the reaction mixture into water and extract with ethyl acetate. e. Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. f. Purify the crude product via column chromatography.

Sequential Functionalization: A Two-Step Strategy

The true power of this compound lies in its capacity for sequential, site-selective reactions. A common strategy involves an initial palladium-catalyzed cross-coupling at the C3 position, followed by a nucleophilic substitution or a second, more forcing cross-coupling at the C2 position.

Caption: Sequential functionalization workflow.

This two-step approach provides a modular and highly efficient route to complex pyridine derivatives that would be challenging to synthesize through other methods.

Conclusion

This compound is a powerful and versatile building block for the synthesis of substituted pyridines. The differential reactivity of the chloro and iodo substituents allows for predictable and selective functionalization at the C3 and C2 positions. By mastering the palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution protocols detailed in this guide, researchers can significantly enhance their ability to generate novel and diverse libraries of pyridine-based compounds for drug discovery and other applications.

References

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

- Dou, G., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6529-6539.

- Evano, G., et al. (2010). Copper-Mediated C–N Bond Formation. Chemical Reviews, 110(2), 1247-1310.

- Fairlamb, I. J. S. (2007). Site-selective cross-coupling of dihalogenated heteroarenes. Chemical Society Reviews, 36(7), 1036-1045.

- Google Patents. (2012). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. CN102304082A.

- Google Patents. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine. CN103420902A.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.

- Joucla, L., & Djakovitch, L. (2009). Palladium-based catalytic systems for the synthesis of heterocycles by C–N bond formation.

- Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Nicolaou, K. C., et al. (2005). Total Synthesis of Complex Natural Products with the Aid of Palladium-Catalyzed Cross-Coupling Reactions.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Rossi, R., et al. (2004). The Development of the Heck, Suzuki, Sonogashira, and Stille Reactions: A Case Study in the Sociology of Modern Organic Synthesis.

- Sherry, B. D., & Fürstner, A. (2008). The Promise and Challenge of Iron-Catalyzed Cross Coupling. Accounts of Chemical Research, 41(11), 1500-1511.

- Spivey, A. C., et al. (2017). Site-selective cross-coupling of di- and poly-halogenated heteroarenes.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

- Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644-4680.

- Zhang, C., et al. (2013). Palladium-Catalyzed C-H Activation/C-C Cross-Coupling Reactions: A Critical Review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Regioselective Suzuki Coupling of 2-Chloro-3-iodo-4-methylpyridine

Introduction: Strategic C-C Bond Formation on a Privileged Heterocyclic Scaffold

In the landscape of modern drug discovery and development, pyridine-based structures are of paramount importance, forming the core of numerous therapeutic agents. The targeted functionalization of these heterocycles is a key strategy for modulating their pharmacological properties. 2-Chloro-3-iodo-4-methylpyridine is a valuable and versatile building block, offering two distinct halogenated sites for sequential, regioselective cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds under palladium catalysis allows for the selective formation of a C-C bond at the 3-position via the Suzuki-Miyaura coupling reaction.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions and a detailed protocol for the selective Suzuki coupling of this compound with a variety of boronic acids.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in biologically active compounds.[3] The reaction's success with nitrogen-containing heterocycles, however, can be challenging due to potential catalyst inhibition by the basic nitrogen atom.[3] This guide will address these challenges and provide robust conditions for a successful and selective transformation.

Understanding the Regioselectivity: The Halogen Reactivity Trend

The primary factor governing the regioselectivity of the Suzuki coupling on this compound is the inherent difference in the bond strength and reactivity of the C-I and C-Cl bonds in the oxidative addition step of the catalytic cycle. The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1][2] The weaker carbon-iodine bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger carbon-chlorine bond. This substantial difference in reaction rates allows for the highly selective functionalization at the C-3 position, leaving the C-2 chloro substituent intact for subsequent transformations.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-I bond) of the this compound, forming a Pd(II) intermediate.[1][2]

-

Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.[1]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

The success of the regioselective Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst system, base, and solvent.

Palladium Catalyst System: Precatalyst and Ligand Choice

The choice of the palladium source and the supporting ligand is critical for achieving high yields and selectivity, especially when dealing with potentially coordinating heteroaromatic substrates.

-

Palladium Precatalysts: Common and effective palladium precatalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). These are typically used in catalytic amounts, ranging from 1-5 mol%.

-

Ligands: The ligand stabilizes the palladium catalyst, prevents its decomposition, and modulates its reactivity. For the Suzuki coupling of chloropyridines, bulky, electron-rich phosphine ligands are often the most effective. These ligands promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition.[4] Highly recommended ligands include:

-

Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and electron-rich ligand that is highly effective for a wide range of Suzuki couplings.

-

Tricyclohexylphosphine (PCy₃): Another bulky and effective phosphine ligand.

-

Buchwald Ligands: A class of biarylphosphine ligands such as SPhos, XPhos, and RuPhos have shown exceptional activity in the coupling of challenging heteroaryl chlorides.[4][5]

-

N-Heterocyclic Carbenes (NHCs): These have emerged as a powerful class of ligands for cross-coupling reactions and can be highly effective for chloropyridine substrates.

-

The Role of the Base

A base is essential for the transmetalation step, as it activates the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases:

-

Potassium Phosphate (K₃PO₄): A strong base that is often very effective in Suzuki couplings, particularly with heteroaryl substrates.

-

Cesium Carbonate (Cs₂CO₃): Another strong base that can be advantageous in difficult couplings.

-

Sodium Carbonate (Na₂CO₃): A milder base that is also commonly used.

-

-

Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, although inorganic bases are more common for this type of transformation.

Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base and the boronate species.

-

Common Solvents:

-

1,4-Dioxane: A widely used solvent for Suzuki couplings.

-

Toluene: Another common choice, particularly for higher temperature reactions.

-

Tetrahydrofuran (THF): A versatile solvent for a range of cross-coupling reactions.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective but may require higher temperatures for purification due to its high boiling point.

-

A mixture of the organic solvent with water (e.g., 4:1 or 5:1 v/v) is generally recommended.

Comparative Table of Reaction Conditions

The following table summarizes a range of plausible and effective reaction conditions for the selective Suzuki coupling at the C-3 position of this compound based on analogous transformations reported in the literature for similar substrates.

| Parameter | Condition A (General Purpose) | Condition B (High Activity) | Condition C (Mild Conditions) |

| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | [Pd(allyl)Cl]₂ (1 mol%) |

| Ligand | P(t-Bu)₃ (4 mol%) | SPhos (3 mol%) | PCy₃ (2 mol%) |

| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) | Na₂CO₃ (3.0 equiv) |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | THF / H₂O (4:1) |

| Temperature | 80-100 °C | 90-110 °C | 60-80 °C |

| Reaction Time | 4-12 h | 2-8 h | 6-16 h |

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.5 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and tri-tert-butylphosphine.

-

Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-3-aryl-4-methylpyridine.

Troubleshooting and Optimization

-

Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, using a more active ligand system (e.g., a Buchwald ligand), or increasing the reaction temperature. Ensure that the solvents are properly degassed to prevent catalyst deactivation.

-

Incomplete Reaction: If the reaction stalls, fresh catalyst and ligand can be added. Also, ensure the base is of good quality and sufficiently anhydrous if using a non-aqueous system.

-

Side Reactions: The formation of homocoupled products (biaryls from the boronic acid) can sometimes be observed. This can be minimized by using a slight excess of the boronic acid and ensuring an efficient transmetalation step.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a highly efficient and reliable method for the synthesis of 3-aryl-2-chloro-4-methylpyridines. By leveraging the differential reactivity of the C-I and C-Cl bonds, chemists can selectively introduce a wide range of aryl and heteroaryl substituents at the C-3 position. The choice of a suitable palladium catalyst, a bulky electron-rich phosphine ligand, an appropriate base, and a suitable solvent system are all critical for achieving high yields and clean reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.

- Hazari, N., & Singh, R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- MDPI. (2021). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 26(16), 4945.

- Padusha, M. S. A., Sajith, A. M., & Bhaskaran, S. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 8963-8975.

- Li, G., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(8), 1989.

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.

- Lazar, S., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(11-12), 1070-1076.

- Ali, F., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.

- Keles, M., & Yilmaz, M. K. (2014). Synthesis, Characterization and Catalytic Activity of New Aminomethyldiphosphine—Pd(II) Complexes for Suzuki Cross‐Coupling Reaction. Applied Organometallic Chemistry, 28(7), 521-526.

- Favalli, N., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 895055.

-

Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]

- Dai, X., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763.

- He-Ping, Z., et al. (2013). Palladium‐Catalyzed Suzuki Cross‐Couplings of N′‐Mesyl Arylhydrazines via C—N Bond Cleavage.

-

Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][6]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(12), 5566–5576.

-

ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Sonogashira Coupling with 2-Chloro-3-iodo-4-methylpyridine

Introduction: The Strategic Value of Selective Alkynylation

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2][3] Its ability to form C(sp²)-C(sp) bonds under mild conditions has made it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The substrate, 2-chloro-3-iodo-4-methylpyridine, presents a particularly valuable scaffold for drug discovery. Its di-halogenated nature offers the potential for sequential, site-selective functionalization. This application note provides a detailed protocol for the chemoselective Sonogashira coupling at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations. This selectivity is crucial for building molecular complexity in a controlled and efficient manner.

Mechanistic Insight: The Basis for Chemoselectivity

The success of a selective Sonogashira coupling on a di-halogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition by the Pd(0) catalyst, which is the initial and often rate-determining step of the catalytic cycle.[4]

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

-

Palladium Cycle:

-

Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂.[1]

-

Oxidative Addition: The active Pd(0) species selectively inserts into the weaker C-I bond of the this compound.

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.[1][4] This is typically the rate-determining step.[4]

-

Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.[4]

-

-

Copper Cycle:

By carefully controlling reaction conditions, the oxidative addition can be directed exclusively to the iodo-substituent, preserving the chloro-substituent for future synthetic manipulations.[4]

Visualizing the Catalytic Pathway

The following diagrams illustrate the overall reaction and the dual catalytic cycles responsible for the transformation.

Caption: General scheme for the selective Sonogashira coupling.

Caption: Interconnected Palladium and Copper catalytic cycles.

Detailed Experimental Protocol

This protocol outlines a general procedure for the selective Sonogashira coupling of this compound with a generic terminal alkyne.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |

| This compound | 253.45 | - | 1.0 | 1.0 |

| Terminal Alkyne | Varies | - | 1.2 | 1.2 |

| PdCl₂(PPh₃)₂ | 701.90 | - | 0.03 | 0.03 |

| Copper(I) Iodide (CuI) | 190.45 | - | 0.05 | 0.05 |

| Triethylamine (NEt₃) | 101.19 | 0.726 g/mL | 3.0 | 3.0 |

| Tetrahydrofuran (THF), anhydrous | - | - | 5.0 mL | - |

Instrumentation:

-

Schlenk flask or oven-dried round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

TLC plates (silica gel)

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 0.03 eq), and copper(I) iodide (0.05 mmol, 0.05 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxygen from deactivating the catalyst and promoting undesirable alkyne homocoupling.[1][2]

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (5.0 mL) followed by triethylamine (3.0 mmol, 3.0 eq). The base serves to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.[1][5]

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise to the stirring mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 1.5-4 hours).[6]

-

Reaction Quench and Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure using a rotary evaporator.[7]

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-chloro-4-methyl-3-(alkynyl)pyridine product.[7]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst due to oxygen exposure. | Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique (Schlenk line or glovebox).[1] |

| Insufficiently pure reagents or solvents. | Use freshly distilled or anhydrous solvents. Ensure the purity of the starting materials. | |

| Alkyne Homocoupling | Presence of oxygen, leading to Glaser coupling. | Meticulously deoxygenate the reaction mixture and maintain a positive inert gas pressure throughout the experiment.[2] |

| High concentration of copper catalyst. | Reduce the loading of the copper(I) iodide co-catalyst. Consider a "copper-free" Sonogashira protocol if homocoupling remains a persistent issue.[4] | |

| Slow Reaction Rate | Low reaction temperature. | Gently warm the reaction mixture (e.g., to 40-50 °C). However, be cautious as higher temperatures may reduce selectivity. |

| Sterically hindered alkyne or aryl halide. | Increase catalyst loading slightly (e.g., to 5 mol% Pd). Consider using a more active ligand, such as XPhos or SPhos, in combination with a palladium precursor like Pd₂(dba)₃.[8][9] | |

| Loss of Selectivity | Reaction temperature is too high. | Perform the reaction at room temperature or below to minimize the risk of oxidative addition at the C-Cl bond. |

Conclusion

This application note provides a robust and reliable protocol for the chemoselective Sonogashira coupling of this compound. The key to success lies in understanding the underlying mechanism, particularly the differential reactivity of the C-I and C-Cl bonds. By employing carefully controlled, anaerobic conditions, researchers can selectively alkynylate the 3-position of the pyridine ring, yielding a versatile intermediate primed for further synthetic elaboration. This method offers a powerful tool for medicinal chemists and drug development professionals in the construction of complex molecular architectures.

References

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

-

Sonogashira coupling - YouTube. Available at: [Link]

-

Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium | Request PDF - ResearchGate. Available at: [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. Available at: [Link]

-

Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. thalesnano.com [thalesnano.com]

- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. snu.elsevierpure.com [snu.elsevierpure.com]

Application Note & Protocol: Selective Buchwald-Hartwig Amination of 2-Chloro-3-iodo-4-methylpyridine

Abstract

This document provides a comprehensive guide for the selective Buchwald-Hartwig amination of 2-chloro-3-iodo-4-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the mechanistic principles that govern the chemoselectivity of this reaction, enabling the targeted functionalization of the C-I bond over the C-Cl bond. A detailed, field-proven protocol is presented, including catalyst selection, reaction conditions, and workup procedures, designed for researchers, scientists, and drug development professionals. This guide aims to equip users with the necessary knowledge to successfully implement this powerful cross-coupling reaction.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The ability to precisely introduce substituents onto the pyridine ring is therefore of paramount importance in drug discovery and development. The Buchwald-Hartwig amination has emerged as a robust and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1]

This compound presents a particularly interesting substrate for selective functionalization. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for a stepwise introduction of different amine nucleophiles, paving the way for the synthesis of complex, multi-functionalized pyridine derivatives. This application note focuses on the selective amination at the more reactive C-I position.

Mechanistic Insights: Achieving Chemoselectivity

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] The chemoselectivity in the amination of di-halogenated pyridines is primarily governed by the oxidative addition step.

The Oxidative Addition Step: A Tale of Two Halogens

The general reactivity trend for the oxidative addition of aryl halides to a Pd(0) center is Ar-I > Ar-Br > Ar-Cl.[4][5] This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group. Consequently, the Pd(0) catalyst will preferentially react with the weaker C-I bond of this compound, leading to the formation of an arylpalladium(II) iodide intermediate.

While aryl iodides are generally more reactive in the oxidative addition step, they can sometimes be challenging substrates in the Buchwald-Hartwig amination.[2] The iodide anion generated during the reaction can form stable, unreactive palladium iodide dimers, which can inhibit the catalytic cycle.[1] The choice of ligand and solvent can be crucial in mitigating this inhibitory effect.[1][4]

The Role of Ligands and Pre-catalysts

The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich biaryl phosphine ligands, such as XPhos or RuPhos, are often employed for challenging substrates like heteroaryl chlorides.[6] These ligands promote the formation of the active monoligated Pd(0) species, facilitate reductive elimination, and can help prevent the formation of off-cycle palladium iodide dimers.[1]

For ease of use and reproducibility, palladium pre-catalysts are often preferred over generating the active Pd(0) species in situ from a Pd(II) source.[2] These pre-catalysts are air-stable and readily activated under the basic reaction conditions.

The Function of the Base

The base plays a crucial role in the catalytic cycle by deprotonating the coordinated amine, forming the palladium-amido complex necessary for reductive elimination.[1][7] The choice of base can significantly impact the reaction rate and substrate compatibility. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and are effective at promoting the reaction.[2][3] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[2][3]

Experimental Protocol: Selective Amination of this compound

This protocol details the selective amination of the C-I bond of this compound with a generic primary or secondary amine.

Reaction Scheme

Caption: Selective Buchwald-Hartwig amination at the C-I position.

Reagents and Materials

| Reagent | Grade | Supplier |

| This compound | ≥97% | Commercial |

| Amine (R¹R²NH) | ≥98% | Commercial |

| XPhos Pd G3 Precatalyst | ≥98% | Commercial |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercial |

| Toluene | Anhydrous, ≥99.8% | Commercial |

| Diethyl ether | ACS grade | Commercial |

| Saturated aqueous NaCl solution (brine) | - | Lab prepared |

| Anhydrous magnesium sulfate (MgSO₄) | - | Lab prepared |

| Celite® | - | Commercial |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and sodium tert-butoxide (1.4 equiv).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash with brine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-chloro-4-methyl-3-(substituted-amino)pyridine.

Catalytic Cycle and Key Intermediates

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Safety and Handling

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium tert-butoxide: This reagent is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin and eyes.

-

Toluene: Toluene is a flammable and toxic solvent. Use in a well-ventilated area and away from ignition sources.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The selective Buchwald-Hartwig amination of this compound is a powerful transformation that enables the synthesis of valuable substituted pyridine derivatives. By understanding the underlying mechanistic principles, particularly the preferential oxidative addition at the C-I bond, researchers can achieve high chemoselectivity. The provided protocol offers a reliable starting point for this reaction, and further optimization of catalyst, ligand, base, and solvent may be necessary for specific amine nucleophiles.

References

-

Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). Retrieved from NROChemistry. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

-

St-Onge, M., & Vokracˇka, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

-